4-(Indoline-1-carbonyl)-N-(p-tolyl)benzenesulfonamide
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Overview
Description
Chemical Reactions Analysis
WAY-606483 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-606483 has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of WAY-606483 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known that compounds with similar structures often interact with enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
WAY-606483 can be compared with other similar compounds based on its structural and functional properties. Some similar compounds include:
Compound A: Known for its antimicrobial properties.
Compound B: Studied for its anticancer effects.
Compound C: Used in the development of new materials.
Properties
Molecular Formula |
C22H20N2O3S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-(2,3-dihydroindole-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C22H20N2O3S/c1-16-6-10-19(11-7-16)23-28(26,27)20-12-8-18(9-13-20)22(25)24-15-14-17-4-2-3-5-21(17)24/h2-13,23H,14-15H2,1H3 |
InChI Key |
AUZXCBSJUBVRAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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